2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one
Description
Properties
IUPAC Name |
2-amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8(11)10(13)12-6-4-3-5-9(12)7-14-2/h8-9H,3-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUQYDXJLLJZAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1COC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various pharmacologically active agents, making it a candidate for further investigation in therapeutic applications. This article reviews the biological activity of this compound, summarizing key findings from diverse sources.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a piperidine ring, an amino group, and a methoxymethyl substituent, which are crucial for its biological interactions.
Pharmacological Properties
Research indicates that compounds with piperidine moieties often exhibit significant pharmacological properties, including:
- Antidepressant Effects : Some studies suggest that piperidine derivatives can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.
- Anticancer Activity : Preliminary data indicate that derivatives similar to this compound may possess cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.
The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes. For instance:
- Enzyme Inhibition : There is evidence suggesting that similar compounds can inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents .
Case Studies
Several case studies have explored the biological effects of piperidine derivatives:
- Inhibition of Cancer Cell Proliferation : A study demonstrated that a related piperidine compound exhibited significant antiproliferative activity against BRCA-deficient cancer cells with IC50 values in the low nanomolar range . This suggests potential for targeted cancer therapies.
- Neuropharmacological Effects : Another investigation indicated that certain piperidine derivatives could enhance serotonin levels in the brain, leading to improved mood and reduced anxiety in animal models .
Data Tables
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s core structure consists of:
- Alaninamide backbone: A propan-1-one scaffold with an amino group at the 2-position.
- Piperidine ring : Substituted at the 1-position, with a methoxymethyl group at the 2-position.
Comparisons with structurally related compounds highlight variations in substituents, ring systems, and pharmacological profiles:
Table 1: Structural and Physicochemical Comparison
Functional Differences
Substituent Impact on Bioactivity: The methoxymethyl group in the target compound may enhance solubility compared to halogenated analogs like Compound 14 (3,4-dichlorophenyl), which exhibits antiseizure activity but likely lower bioavailability due to hydrophobicity . Benzyl-ethyl-amino and benzyl-isopropyl-amino substituents (e.g., Compounds in ) introduce bulkier groups that may influence receptor binding kinetics or metabolic stability.
Ring System Variations: Piperazine vs. Pyrrolidine vs. Piperidine: Pyrrolidine-based analogs (e.g., ) have a smaller ring size, which may reduce steric hindrance and improve binding affinity in certain contexts.
Purity and Synthesis :
- Most analogs (e.g., ) are synthesized with ≥97% purity, ensuring reliability in experimental settings.
Preparation Methods
Synthetic Route Summary
| Step | Reaction Description | Key Reagents and Conditions | Outcome/Yield |
|---|---|---|---|
| 1 | Functionalization of piperidine: Introduction of methoxymethyl group on piperidine nitrogen | Use of 4-acetyl-piperidine-1-carboxylic acid tert-butyl ester, chloroform, and alkali (e.g., 1,8-diazabicycloundec-7-ene or sodium hydroxide) at low temperature (-20 to 0 °C) | Formation of intermediate chloroform adduct (compound III) |
| 2 | Azide substitution: Reaction of intermediate with sodium azide in alcohol (methanol or ethanol) under alkaline conditions | Sodium azide, methanol/ethanol, alkali base | Azide intermediate (compound IV) |
| 3 | Reduction: Conversion of azide intermediate to amino-propanol derivative | Reducing agents (e.g., hydrogenation or metal hydrides) | Formation of 2-amino-2-(1-methyl-4-piperidyl) propane-1-ol with yields >80% in final step; overall yield >40% for three steps |
Key Notes
- The base used in step 1 significantly influences the reaction temperature and yield. Strong bases like methyllithium or n-butyllithium require very low temperatures (-100 to -20 °C) and additives such as trimethylchlorosilane.
- The reduction step is notable for simultaneously reducing three functional groups, which is chemically challenging but achieved with high yield and mild conditions.
- The entire route is designed for operational simplicity, mild conditions, and readily available raw materials, making it suitable for laboratory-scale synthesis.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Reaction Type | Yield/Notes |
|---|---|---|---|
| Step 1: Piperidine functionalization | 4-acetyl-piperidine-1-carboxylic acid tert-butyl ester, chloroform, base (DBU, NaOH, LiHMDS) | Alkylation/Chloroform addition | Moderate to high yield; temperature control critical |
| Step 2: Azide substitution | Sodium azide, methanol/ethanol, base | Nucleophilic substitution | Efficient conversion to azide intermediate |
| Step 3: Reduction | Reducing agent (e.g., catalytic hydrogenation) | Azide reduction to amine | High yield (>80%) simultaneous multi-group reduction |
| Alternative: Reductive amination | Aldehyde precursor, amine, reducing agent | Reductive amination | Versatile method for constructing amino ketones |
| Alternative: Pd-catalyzed cross-coupling | Boronic acid/ester, Pd catalyst | Suzuki coupling | Useful for complex intermediate synthesis |
Detailed Research Findings
- The Chinese patent CN113045484A reports a novel three-step synthesis with a total yield exceeding 40%, emphasizing mild reaction conditions and operational simplicity. The key innovation is the simultaneous reduction of multiple groups in the final step, which is chemically non-trivial and improves overall efficiency.
- Characterization of intermediates and final products typically involves NMR spectroscopy, mass spectrometry, and chromatographic purification to ensure high purity and structural confirmation.
- The synthetic approach allows for the introduction of stereochemistry, as the compound is often prepared as the (S)-enantiomer, important for biological activity.
- The alternative methods involving palladium-catalyzed cross-coupling and reductive amination provide flexibility in modifying the piperidine ring or amino ketone backbone, potentially enabling the synthesis of analogues or derivatives.
Q & A
Basic: What are the recommended methods for synthesizing 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one?
Answer:
While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous piperidine-derived propan-1-ones suggest multi-step organic reactions. A plausible approach involves:
- Step 1 : Functionalization of the piperidine ring with a methoxymethyl group via nucleophilic substitution (e.g., using methoxymethyl chloride under basic conditions).
- Step 2 : Coupling the modified piperidine with a propan-1-one backbone through a condensation reaction, followed by amino group introduction via reductive amination or Gabriel synthesis .
- Key Considerations : Optimize reaction conditions (solvent polarity, temperature) to avoid side reactions like over-alkylation or ring-opening. Purification via column chromatography or recrystallization is critical for isolating the target compound .
Basic: How can the crystal structure of this compound be determined and refined?
Answer:
X-ray crystallography using SHELX software (e.g., SHELXL or SHELXS) is the gold standard for structural elucidation:
- Data Collection : Use high-resolution diffraction data (≤1.0 Å) to resolve the methoxymethyl and piperidine moieties.
- Refinement : Apply restraints for flexible groups (e.g., methoxymethyl side chain) to mitigate thermal motion artifacts. SHELXL’s TWIN and BASF commands can address potential twinning in crystals .
- Validation : Cross-check hydrogen bonding networks and torsional angles with similar piperidine derivatives (e.g., 3-Amino-1-(4-fluoropiperidin-1-yl)propan-1-one) to ensure stereochemical accuracy .
Advanced: How might the methoxymethyl group influence receptor binding compared to other substituents?
Answer:
The methoxymethyl group’s electron-donating properties and steric bulk may modulate receptor interactions:
- Comparative Analysis : Replace the methoxymethyl group with halogen (e.g., bromine in (S)-2-Amino-1-(3-bromo-piperidin-1-yl)-propan-1-one) or methyl groups to study steric/electronic effects on binding affinity. Molecular docking simulations (e.g., AutoDock Vina) can predict binding poses at serotonin or dopamine receptors .
- Experimental Validation : Perform competitive radioligand assays using HEK-293 cells expressing target receptors. Compare IC₅₀ values to derivatives like 2-Amino-1-((S)-2-((benzyl(ethyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one to quantify substituent contributions .
Advanced: How to resolve contradictory data in biological activity assays (e.g., enzyme inhibition vs. receptor activation)?
Answer:
Contradictions may arise from assay-specific conditions or off-target effects. Mitigation strategies include:
- Dose-Response Curves : Test across a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based kinetic assays) and receptor activity (e.g., cAMP accumulation assays) in parallel.
- Structural Probes : Use site-directed mutagenesis on receptor binding pockets (e.g., dopamine D₂ receptor mutants) to isolate mechanisms .
Basic: What safety protocols are recommended for handling this compound?
Answer:
While specific toxicity data are limited, piperidine derivatives generally require:
- PPE : Gloves, lab coats, and eye protection to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
- First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Refer to GHS-compliant SDS sheets for structurally similar compounds (e.g., [4-(氨基甲基)哌啶-1-基]甲酮二氢氯化物) .
Advanced: How can computational tools predict metabolic pathways for this compound?
Answer:
Leverage databases like PubChem and REAXYS for metabolite prediction:
- Software : Use PISTACHIO or BKMS_METABOLIC to identify likely Phase I/II metabolites (e.g., oxidation of the piperidine ring or O-demethylation).
- Validation : Compare in silico results with in vitro hepatic microsome assays. Adjust parameters (e.g., CYP450 isoform specificity) to improve accuracy .
Advanced: What strategies optimize enantiomeric purity during synthesis?
Answer:
Chiral resolution is critical due to the amino group’s stereogenic center:
- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during key steps like reductive amination.
- Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification.
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) can enhance enantiomeric excess .
Basic: What spectroscopic techniques confirm the compound’s identity?
Answer:
- NMR : ¹H/¹³C NMR to verify methoxymethyl (-OCH₂O-) and piperidine proton environments. Compare with PubChem data for related compounds (e.g., 3-Amino-1-(4-fluoropiperidin-1-yl)propan-1-one) .
- MS : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- IR : Detect carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches .
Advanced: How do solvent effects influence reaction yields in its synthesis?
Answer:
Solvent polarity impacts nucleophilicity and transition states:
- Polar Aprotic Solvents (e.g., DMF): Enhance SN2 reactions for piperidine functionalization but may promote elimination.
- Ether Solvents (e.g., THF): Favor kinetic control in condensation steps.
- Optimization : Use a Design of Experiments (DoE) approach to screen solvent mixtures and temperatures .
Advanced: What structural analogs are prioritized for SAR studies?
Answer:
Focus on derivatives with:
- Varying Substituents : Fluorine (electron-withdrawing) vs. methoxy (electron-donating) on the piperidine ring.
- Backbone Modifications : Replace propan-1-one with ethanone or butanone to assess chain length effects.
- Reference Compounds : Compare with Tolperisone derivatives (e.g., 2-methyl-1-(3-methylphenyl)-3-(piperidin-1-yl)propan-1-one) for neuromuscular activity insights .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
